tert-butyl (3R)-3-(2-amino-7-chloro-1H-1,3-benzodiazol-1-yl)azepane-1-carboxylate
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Overview
Description
®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzoimidazole ring, an azepane ring, and a tert-butyl ester group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps :
Formation of the benzoimidazole ring: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the azepane ring: The benzoimidazole intermediate is then reacted with an appropriate azepane derivative in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine.
Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The benzoimidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and specificity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl ester group.
N-Boc-hydroxylamine: Contains a tert-butyl ester group and is used in similar synthetic applications.
Benzyl carbamate: Another compound with a carbamate group but different aromatic structure.
Uniqueness
®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is unique due to its combination of a benzoimidazole ring, an azepane ring, and a tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-7-chlorobenzimidazol-1-yl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-18(2,3)25-17(24)22-10-5-4-7-12(11-22)23-15-13(19)8-6-9-14(15)21-16(23)20/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOMMSBIWKGLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N2C3=C(C=CC=C3Cl)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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